Product packaging for Colletotric acid(Cat. No.:)

Colletotric acid

Cat. No.: B1243105
M. Wt: 524.5 g/mol
InChI Key: XCQZDTOTILKBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colletotric acid is a natural product belonging to the polyketide class of secondary metabolites, first isolated from the endophytic fungus Colletotrichum gloeosporioides found in the stem of Artemisia mongolica . This compound has demonstrated significant antimicrobial properties in research settings, showing activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus , as well as the crop pathogenic fungus Helminthosporium sativum . Beyond its antimicrobial effects, colletoic acid—a closely related compound—has been identified as a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is responsible for converting cortisone to the active glucocorticoid cortisol, making it a target of interest for metabolic research. Studies have shown that colletoic acid binds to the catalytic triad of 11β-HSD1, and its functional groups at C-1, C-4, and C-9 are critical for this enzymatic inhibition . Research into this mode of action has revealed its potential to selectively inhibit preadipocyte differentiation, suppressing key drivers of adipogenesis like PPARγ and PGC-1α, which positions it as a valuable chemical tool for studying intracellular glucocorticoid signaling and metabolic syndromes . The production of this compound by endophytic fungi highlights the broader biotechnological potential of the Colletotrichum genus, which is a prolific source of diverse bioactive metabolites . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28O10 B1243105 Colletotric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H28O10

Molecular Weight

524.5 g/mol

IUPAC Name

4-[3-(2,4-dihydroxy-6-methylbenzoyl)oxy-5-methoxy-2,4,6-trimethylbenzoyl]oxy-6-hydroxy-2,3-dimethylbenzoic acid

InChI

InChI=1S/C28H28O10/c1-11-8-17(29)9-18(30)21(11)27(34)38-25-15(5)22(14(4)24(36-7)16(25)6)28(35)37-20-10-19(31)23(26(32)33)13(3)12(20)2/h8-10,29-31H,1-7H3,(H,32,33)

InChI Key

XCQZDTOTILKBSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2C)OC)C)C(=O)OC3=C(C(=C(C(=C3)O)C(=O)O)C)C)C)O)O

Synonyms

colletotric acid

Origin of Product

United States

Biological Origin and Production of Colletotric Acid

Identification of Colletotric Acid-Producing Microorganisms

This compound is primarily produced by endophytic fungi, which reside within the tissues of living plants without causing any apparent disease. The most prominent producer of this compound is the fungal species Colletotrichum gloeosporioides.

Isolation from Specific Fungal Species (e.g., Colletotrichum gloeosporioides)

The initial isolation and characterization of this compound were from a liquid culture of Colletotrichum gloeosporioides. nih.govcapes.gov.brscispace.com This endophytic fungus was first identified colonizing the inner stem tissues of the plant Artemisia mongolica. nih.govcapes.gov.brscispace.com C. gloeosporioides is a well-documented species, known to exist as both a plant pathogen and an endophyte in various plant species. mdpi.comwjbphs.com As an endophyte, it has been the focus of extensive research due to its capacity to synthesize a range of bioactive secondary metabolites, including the antimicrobial tridepside, this compound. wjbphs.comresearchgate.net The production of such compounds is often associated with the necrotrophic phase of the fungus, where these phytotoxins may aid in breaking down host tissues to acquire nutrients.

Diversity of Producer Strains and Host Plants (e.g., Artemisia mongolica, Michelia champaca, Tragia insuavis, Vernonia amygdalina)

The production of this compound is not limited to a single strain of C. gloeosporioides or a single host plant. Various strains of Colletotrichum species, isolated from a diverse range of host plants, have been identified as producers of this compound. This highlights the significant biodiversity of endophytic fungi with the genetic capacity for this compound synthesis.

Artemisia mongolica : The first reported source of this compound was an endophytic strain of C. gloeosporioides residing in the stems of Artemisia mongolica. nih.govcapes.gov.brscispace.commdpi.comnih.govfrontiersin.orgasm.orgnih.govacs.orgmdpi.com This plant, known for its resistance to insects and pathogens, harbors endophytes that produce antimicrobial compounds. nih.govacs.org Another species, Artemisia annua, also hosts Colletotrichum species that produce bioactive metabolites. asm.orgijcmas.com

Michelia champaca : Endophytic fungi, including C. gloeosporioides, have been isolated from the leaves, stems, and roots of Michelia champaca. mdpi.comfrontiersin.org Chemical investigations of extracts from these endophytic fungi have confirmed the presence of various secondary metabolites. mdpi.comfrontiersin.org

Tragia insuavis : Endophytic Colletotrichum species have also been isolated from the leaves of Tragia insuavis. austinpublishinggroup.com These isolates have demonstrated the potential to produce unique secondary metabolites. austinpublishinggroup.com

Vernonia amygdalina : Colletotrichum species isolated from the leaves of Vernonia amygdalina have been studied for their secondary metabolite production. wjbphs.comgsconlinepress.comgsconlinepress.comresearchgate.netajopred.com While these studies have identified various bioactive compounds, the specific isolation of this compound from endophytes of this particular host is also an area of interest. wjbphs.comgsconlinepress.comgsconlinepress.comresearchgate.netajopred.com

The following table summarizes the host plants from which this compound-producing fungi have been isolated:

Host PlantFungal SpeciesPlant Part
Artemisia mongolicaColletotrichum gloeosporioidesStem
Michelia champacaColletotrichum gloeosporioidesLeaves, Stems, Roots
Tragia insuavisColletotrichum sp.Leaves
Vernonia amygdalinaColletotrichum sp.Leaves

Geographical Distribution of Producing Organisms

The genus Colletotrichum has a wide geographical distribution, with a more significant presence in tropical regions. nih.gov The diversity of host plants from which this compound-producing strains have been isolated, such as Artemisia mongolica in Asia and Michelia champaca which is native to Asia but also cultivated in Brazil, suggests a broad geographical range for these fungi. mdpi.comnih.gov The isolation of Colletotrichum species from various medicinal plants across different geographical locations further supports the widespread distribution of these endophytes. ufmg.brencyclopedia.pub

Fermentation and Cultivation Strategies for this compound Production

The production of this compound relies on the fermentation of the producing fungal strains. Various strategies are employed to cultivate these fungi and enhance the yield of this valuable secondary metabolite.

Optimization of Culture Conditions for Enhanced Yield

Successful production of this compound through fungal fermentation requires careful optimization of culture conditions. Colletotrichum gloeosporioides is typically grown in a liquid medium, such as potato dextrose broth (PDB) or potato sucrose (B13894) broth (PSB). acs.orgscielo.br The fermentation process involves several key steps:

Inoculation : Fresh mycelium, grown on a solid medium like potato dextrose agar (B569324) (PDA), is used to inoculate a liquid seed culture. acs.org

Incubation : The culture is incubated on rotary shakers to ensure adequate aeration and mixing. acs.org

Scaling Up : The seed culture is then transferred to larger fermentation flasks to produce a sufficient quantity of biomass for extraction. acs.org

Studies have shown that the choice of culture medium can significantly impact the yield and chemical diversity of the metabolites produced. For instance, cultivating C. gloeosporioides on a rice medium has been found to enhance both the yield and the variety of secondary metabolites compared to PDB. scielo.br The typical cultivation period for substantial production is around 10 to 28 days. mdpi.comacs.org

The following table outlines typical fermentation parameters for this compound production:

ParameterCondition
Culture MediumPotato Dextrose Broth (PDB), Potato Sucrose Broth (PSB), Rice Medium
Initial CulturePotato Dextrose Agar (PDA)
Incubation Temperature25-28°C
Agitation150 rpm on a rotary shaker
Fermentation Duration10-28 days

Bioengineering and Epigenetic Induction Approaches for Strain Improvement

To further enhance the production of this compound, researchers are exploring bioengineering and epigenetic strategies. Fungi possess numerous "silent" or cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions. nih.govresearchgate.net Activating these silent genes can lead to the production of novel or higher quantities of existing secondary metabolites.

Epigenetic modification is a key approach to unlock this hidden potential. This involves the use of epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net

DNA Methyltransferase (DNMT) Inhibitors : Compounds like 5-azacytidine (B1684299) can inhibit DNA methylation, a process that often silences gene expression. researchgate.netjelsciences.com

Histone Deacetylase (HDAC) Inhibitors : Inhibitors such as sodium butyrate (B1204436) can alter histone modifications, leading to a more open chromatin structure and facilitating gene transcription. researchgate.net

Recent studies have demonstrated the effectiveness of using natural dietary components as epigenetic modulators. For example, methanolic extracts of turmeric (Curcuma longa), rich in curcumin, and grape skin (Vitis vinifera), rich in resveratrol, have been shown to induce the production of cryptic metabolites in C. gloeosporioides. nih.gov When added to the culture medium, these extracts led to a significant increase in the total amount of secondary metabolites produced. frontiersin.org This approach not only enhances the yield but also increases the diversity of the bioactive compounds synthesized by the fungus. nih.gov

Biosynthesis of Colletotric Acid: Pathways and Enzymology

Elucidation of the Colletotric Acid Biosynthetic Pathway

The elucidation of the biosynthetic pathway of a natural product like this compound typically involves a combination of techniques, including feeding studies with labeled precursors to trace their incorporation into the final molecule and the identification of intermediate compounds that provide snapshots of the assembly process. snscourseware.org A metabolomics study of Colletotrichum sublineolum has shown that the secretion of this compound occurs in the late stationary phase of fungal growth, suggesting its production is linked to specific developmental or environmental cues. researchgate.net

Precursor Incorporation Studies and Isotopic Labeling

Specific precursor incorporation and isotopic labeling studies for this compound have not been detailed in published literature to date. However, the general methodology for such investigations is well-established and provides a framework for how the pathway could be elucidated. snscourseware.orgnih.gov

Isotopic labeling is a powerful technique used to trace the metabolic journey of simple molecules into complex secondary metabolites. nih.gov In the context of this compound, a tridepside polyketide, this would involve feeding the producing fungus, Colletotrichum gloeosporioides, with isotopically labeled precursors such as [¹³C]-acetate or [¹³C]-malonyl-CoA. semanticscholar.orgfrontiersin.org The pattern of ¹³C incorporation into the this compound molecule, detectable by Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, would confirm its polyketide origin and reveal how the precursor units are assembled. nih.gov This method helps to identify the starter and extender units used in the polyketide chain synthesis.

Postulated Biosynthetic Intermediates

While specific intermediates in the this compound pathway have not been isolated and characterized, the biosynthesis is understood to proceed through the general mechanism established for fungal depsides. semanticscholar.orgnih.gov Depsides are formed by the esterification of two or more hydroxybenzoic acid units, which are themselves products of the polyketide pathway. semanticscholar.orgnih.gov

For a tridepside like this compound, the pathway would logically involve the following steps:

Formation of Monomeric Units: A non-reducing polyketide synthase (NR-PKS) would synthesize at least two different aromatic carboxylic acid monomers (orsellinic acid derivatives) from acetyl-CoA and malonyl-CoA precursors. semanticscholar.orgfrontiersin.org

Esterification: A specific esterase or transferase enzyme would then catalyze the ester bond formation between these monomeric units. The formation of a tridepside involves two such esterification steps, linking three hydroxybenzoic acid-type rings. nih.govmdpi.com

The proposed intermediates would therefore be the individual polyketide-derived aromatic rings prior to their esterification. The structural variation in these rings would be generated by the PKS and subsequent tailoring enzymes.

Genetic Basis of this compound Biosynthesis

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). nih.govfrontiersin.org This clustering facilitates the co-regulation of all the genes required to produce the compound. The genomes of Colletotrichum species are known to be rich in BGCs encoding for a wide variety of secondary metabolites. researchgate.netresearchgate.net

Identification and Characterization of the this compound Biosynthetic Gene Cluster (BGC)

As of now, the specific Biosynthetic Gene Cluster (BGC) responsible for producing this compound has not been identified or characterized. The identification of this cluster would be a critical step in fully understanding the molecule's biosynthesis.

Genome mining is the primary approach to identify BGCs. frontiersin.org This involves scanning the genome of the producing organism, C. gloeosporioides, for genes encoding key enzymes, particularly polyketide synthases. Once a candidate PKS gene is found, the surrounding genomic region is analyzed for other genes typically found in a BGC, such as those encoding tailoring enzymes (e.g., oxidoreductases, transferases), transporters, and regulatory proteins. Confirmation that a specific BGC produces this compound would require genetic experiments, such as deleting the PKS gene and observing the loss of production, or heterologously expressing the entire BGC in a different host organism to see if production is initiated. frontiersin.org

Role of Polyketide Synthases (PKSs) in Chain Elongation

This compound is a polyketide, a class of natural products synthesized by large, multifunctional enzymes called Polyketide Synthases (PKSs). ijbpas.com Fungal polyketides like this compound are typically synthesized by Type I PKSs. ijbpas.com These enzymes act as molecular assembly lines, iteratively adding two-carbon units from malonyl-CoA to a growing polyketide chain.

A Type I PKS contains multiple domains, with the core domains being:

Ketosynthase (KS): Catalyzes the condensation reaction, extending the polyketide chain.

Acyltransferase (AT): Selects the correct building block (usually malonyl-CoA) and loads it onto the ACP domain.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the different enzymatic domains. semanticscholar.org

The PKS responsible for this compound biosynthesis would be a non-reducing PKS (NR-PKS), as the final structure is aromatic and retains many of the keto groups from its biosynthesis. The PKS dictates the length of the polyketide chain and performs initial cyclization reactions to form the aromatic ring systems of the monomeric units. semanticscholar.org

Accessory Enzymes: Oxidoreductases, Transferases, Cyclases

After the PKS synthesizes the basic polyketide backbone, a suite of accessory or "tailoring" enzymes modifies it to create the final, complex structure of this compound. frontiersin.org These enzymes are typically encoded by genes located within the same BGC as the PKS. For this compound, these would include:

Oxidoreductases: These enzymes, such as hydroxylases (often P450 monooxygenases) and reductases, would add or remove hydroxyl groups at specific positions on the aromatic rings.

Transferases: Methyltransferases are a key type of transferase that would add methyl groups to specific hydroxyl or carboxyl groups, a common feature in polyketide structures. An esterase or other acyltransferase would be essential for linking the three monomeric rings together via ester bonds to form the final tridepside structure. nih.govnih.gov

Cyclases/Aromatases: These enzymes guide the proper folding and intramolecular cyclization of the polyketide chain to form the characteristic aromatic rings of the depside monomers.

The coordinated action of the PKS and these tailoring enzymes ensures the precise and efficient assembly of the this compound molecule. The table below summarizes the putative enzymes involved.

Enzyme ClassSpecific Type (Example)Postulated Role in this compound Biosynthesis
Polyketide Synthase (PKS)Non-Reducing PKS (NR-PKS)Synthesizes the carbon backbones of the three monomeric aromatic acid units from acetyl-CoA and malonyl-CoA.
TransferaseO-MethyltransferaseAdds methyl groups to specific hydroxyl positions on the aromatic rings.
TransferaseEsterase / AcyltransferaseCatalyzes the formation of the two ester linkages that connect the three monomeric units to form the tridepside structure.
OxidoreductaseHydroxylase / MonooxygenaseAdds hydroxyl (-OH) groups to specific positions on the aromatic rings.
CyclaseAromatase / CyclaseFacilitates the cyclization and aromatization of the polyketide chains to form the stable aromatic monomer units.

Enzymatic Mechanisms and Stereochemical Control in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process orchestrated by a series of specialized enzymes. As a tridepside, its core structure is assembled from phenolic acid units, which are themselves products of a polyketide pathway. frontiersin.orgsemanticscholar.org This process is primarily governed by a Type I non-reducing polyketide synthase (NR-PKS). encyclopedia.pubmdpi.com

The general enzymatic architecture for fungal depside and tridepside synthesis involves a modular PKS enzyme. encyclopedia.pubnih.gov These megasynthases are organized into domains, each with a specific catalytic function. The biosynthesis of the monomeric phenolic acid units, such as orsellinic acid, is a critical first step. encyclopedia.pubnih.gov This process is initiated by a starter unit, typically acetyl-CoA, and elongated by the successive addition of malonyl-CoA extender units. nih.gov

The key domains within the PKS responsible for constructing the polyketide chain that will form the phenolic acid monomers include:

Starter Unit Acyltransferase (SAT): Selects and loads the initial building block. nih.gov

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain. nih.govacs.org

Acyltransferase (AT): Selects and loads the malonyl-CoA extender units onto the Acyl Carrier Protein. nih.govacs.org

Acyl Carrier Protein (ACP): A crucial domain that holds the growing polyketide chain via a phosphopantetheine arm. acs.org Fungal PKSs involved in depside synthesis often possess two ACP domains. mdpi.com

Product Template (PT) domain: Influences the cyclization and aromatization of the polyketide chain to form the phenolic ring structure. nih.gov

Thioesterase (TE) domain: Catalyzes the release of the completed polyketide, which in the case of depsides, can also be involved in the esterification between the phenolic units. nih.govresearchgate.net

Following the synthesis of the monomeric units, tailoring enzymes are responsible for the subsequent modifications and linkages. The formation of the ester bonds that define depsides and tridepsides is a critical tailoring step. nih.gov While the exact mechanism for this compound is not fully elucidated, it is proposed that the TE domain of the PKS or a separate esterase enzyme catalyzes the condensation of the hydroxybenzoic acid moieties. encyclopedia.pubnih.govresearchgate.net

Stereochemical Control:

The precise three-dimensional structure of natural products is vital for their biological activity, and its establishment is a key feature of their biosynthesis. Polyketide synthases exert remarkable stereochemical control during chain assembly. nih.gov Although the specific enzymes for this compound have not been characterized in this regard, general principles from other complex polyketides provide significant insight.

The Ketoreductase (KR) domains are particularly important for setting the stereochemistry of hydroxyl groups on the polyketide backbone. acs.orgnih.gov These domains are highly stereoselective and can produce either D- or L-β-hydroxyl groups, and are classified as B-type or A-type KRs, respectively. nih.gov This control is fundamental in defining the specific chirality of the final molecule. Furthermore, Dehydratase (DH) domains control the geometry of double bonds, forming either cis or trans configurations. nih.gov The specific combination and action of these domains within the PKS assembly line dictates the stereochemical outcome of the final this compound molecule, which possesses multiple chiral centers.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is a tightly regulated process, ensuring that the fungus produces these often energy-intensive compounds only when necessary. This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the influence of environmental cues.

Transcriptional and Translational Control Mechanisms

The genes responsible for producing a secondary metabolite are typically organized into a biosynthetic gene cluster (BGC). mdpi.commdpi.com In Colletotrichum species, these clusters contain the core PKS genes along with genes for tailoring enzymes and transcription factors that regulate the cluster's expression. mdpi.comnih.govapsnet.org

Several transcription factors are known to play a role in regulating secondary metabolism in Colletotrichum.

PacC: This is a key transcription factor that mediates the response to ambient pH. nih.govresearchgate.net In Colletotrichum gloeosporioides, PacC is essential for the expression of genes required for pathogenicity and the secretion of enzymes. researchgate.netmdpi.com Its activity is pH-dependent, activating the expression of certain genes under alkaline conditions, which often occur during host colonization. nih.govresearchgate.net The promoter region of genes involved in pathogenicity, such as those encoding cell-wall-degrading enzymes, often contain binding sites for PacC. researchgate.net

CgSte12: This transcription factor is crucial for appressorium development and pathogenicity in C. gloeosporioides. It controls the expression of genes involved in various metabolic processes, including those related to fatty acid and glycerophospholipid metabolism, which can indirectly influence the availability of precursors for polyketide synthesis.

Epigenetic Regulation: This is a critical layer of control that does not involve changes to the DNA sequence itself. Histone modifications, such as acetylation and methylation, can alter chromatin structure, making gene clusters accessible or inaccessible for transcription. frontiersin.org In Colletotrichum species, histone deacetylases (HDACs) and histone methyltransferases (HMTs) are involved in regulating secondary metabolite production. frontiersin.org Chemical inhibition of these enzymes can lead to the activation of otherwise silent BGCs. nih.gov

Table 1: Key Regulatory Factors in Colletotrichum Secondary Metabolism

Regulatory FactorTypeFunction in ColletotrichumReference
PacCTranscription FactorMediates pH-dependent gene expression, crucial for pathogenicity and enzyme secretion. nih.govresearchgate.net
CgSte12Transcription FactorRegulates genes for appressorium development and pathogenicity.
Histone Deacetylases (HDACs)Epigenetic ModifierGenerally associated with gene silencing; inhibition can induce secondary metabolite production. nih.govfrontiersin.org
Histone Methyltransferases (HMTs)Epigenetic ModifierInvolved in histone modification that regulates secondary metabolite biosynthesis. frontiersin.org

Environmental and Nutritional Influences on Gene Expression

The biosynthesis of this compound is highly responsive to the fungus's external environment. Nutrient availability and physical parameters like pH are key signals that modulate the expression of the biosynthetic gene cluster. mdpi.comcreamjournal.org

Carbon and Nitrogen Sources: The type and availability of carbon and nitrogen sources in the growth medium significantly impact secondary metabolite production in Colletotrichum. creamjournal.orgresearchgate.netresearchgate.net For instance, different carbon sources like starch, glucose, or sucrose (B13894) can lead to varied levels of growth and metabolite synthesis. researchgate.net Similarly, both inorganic and organic nitrogen sources can influence the expression of genes related to pathogenicity and secondary metabolism, often in a pH-dependent manner. nih.govresearchgate.net

pH: As mentioned, the ambient pH is a critical environmental signal. The alkalinization of host tissue by the fungus is a common strategy that triggers the expression of virulence factors and secondary metabolites. nih.govresearchgate.net Studies on C. gloeosporioides have shown that a shift to alkaline pH is required for the transcription and secretion of certain enzymes, a process controlled by the PacC transcription factor. nih.govresearchgate.net The optimal pH for growth and sporulation can differ, suggesting a complex regulatory response to this environmental factor. researchgate.net

Host-Derived Signals: As an endophytic fungus, Colletotrichum is engaged in an intricate relationship with its host plant. It is likely that signals from the host, such as specific plant metabolites, can induce or suppress the biosynthesis of this compound. The production of secondary metabolites in endophytes is often considered a mechanism for defense or communication within the host environment. biorxiv.orgapsnet.org

Advanced Biological Activities and Mechanistic Investigations of Colletotric Acid

Phytotoxic Activity and Plant Pathogen Interactions

Colletotric acid is recognized as a phytotoxin, contributing to the pathogenic nature of certain Colletotrichum species. Its application to host plant leaves can induce symptoms characteristic of anthracnose disease, a condition caused by the fungus itself. This suggests that the production of this compound is a key factor in the infection and pathogenesis process, particularly during the necrotrophic phase where the fungus acquires nutrients from dead host tissue. The ability to produce this toxic metabolite can even differentiate pathogenic strains from non-pathogenic, asymptomatic endophytic isolates of C. gloeosporioides. researchgate.net

The interaction between endophytic fungi and their host plants is complex, ranging from mutualistic to pathogenic. nih.gov Endophytes reside within plant tissues and can play a protective role against pests and pathogens. cambridgescholars.com However, under certain conditions, such as host stress, some endophytic fungi can transition to a pathogenic state. mdpi.com The production of phytotoxic secondary metabolites like this compound is a crucial element in these interactions, influencing the outcome of the plant-fungus relationship. researchgate.net

The phytotoxicity of this compound is linked to its ability to inflict damage at a cellular level. While the precise molecular mechanisms are still under investigation, it is understood that phytotoxins like this compound play a significant role in degrading host tissues. This degradation facilitates the necrotrophic lifestyle of the fungus. Research on related compounds from Colletotrichum species, such as colletotrichins, reveals that they can cause damage to the plasma membrane. researchgate.net This suggests that this compound may share a similar mechanism, disrupting cellular integrity and leading to the visible symptoms of disease on the host plant. The process of pathogenesis often involves the fungus inducing programmed cell death and other defense reactions in the host, and phytotoxins are key mediators in this molecular dialogue. researchgate.net

The interaction of this compound with plant cellular components is a critical aspect of its phytotoxic effects. Endophytic fungi, in general, can alter the metabolic pathways of their host plants, including the production of plant hormones like indole-3-acetic acid and gibberellins, which can influence plant growth and defense responses. nih.govfrontiersin.org When an endophyte shifts to a pathogenic phase, its secondary metabolites, such as this compound, can interfere with essential cellular pathways in the plant. This interference can lead to localized cell death, a hallmark of the hypersensitive response, which is a plant defense mechanism. frontiersin.org However, in a successful pathogenic attack, the fungus overcomes these defenses, leading to widespread tissue damage. The ability of this compound to induce disease symptoms points to its direct or indirect interaction with key cellular components involved in maintaining cell structure and function. researchgate.net

Antimicrobial Activities and Cellular Targets

This compound exhibits a broad spectrum of antimicrobial activities, making it a compound of interest for potential applications in agriculture and medicine. It has demonstrated efficacy against both bacteria and fungi, highlighting its versatile nature as a defensive molecule produced by its parent fungus, Colletotrichum gloeosporioides. asm.orgfrontiersin.org This endophytic fungus, isolated from various medicinal plants like Artemisia mongolica, produces this compound as part of its arsenal (B13267) of secondary metabolites that help it compete with other microorganisms and protect its host. frontiersin.orgmdpi.com

This compound has shown notable antifungal activity against a range of fungi, particularly plant pathogens. One of the key targets is Helminthosporium sativum (also known as Bipolaris sorokiniana), a fungus that causes seedling blight and root rot in cereals. frontiersin.orgmdpi.com The minimum inhibitory concentration (MIC) of this compound against H. sativum has been reported to be 50 µg/mL or 95.4 µM. mdpi.comfrontiersin.org Its activity has also been demonstrated against other phytopathogenic fungi such as Cladosporium cladosporioides and C. sphaerospermum.

While the precise mechanism of action in fungal cells is not fully elucidated, the inhibitory effects suggest an interference with essential fungal processes. The structural characteristics of this compound, a tridepside, likely play a role in its ability to disrupt fungal cell integrity or metabolic pathways. frontiersin.org

Table 1: Antifungal Activity of this compound

Fungal Species Activity Reference
Helminthosporium sativum Inhibited with a MIC of 50 µg/mL mdpi.com
Helminthosporium sativum Inhibited with a MIC of 95.4 µM frontiersin.org
Cladosporium cladosporioides Active

This compound has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. bicol-u.edu.ph It has been shown to inhibit the growth of Bacillus subtilis and Staphylococcus aureus, with reported MIC values of 25 µg/mL and 50 µg/mL, respectively. frontiersin.org Activity has also been noted against Sarcina lutea (now known as Micrococcus luteus) with a MIC of 50 µg/mL. frontiersin.orgfrontiersin.org

The proposed cellular targets for the antibacterial action of compounds like this compound often involve the cell surface. It is suggested that these metabolites can target surface-exposed adhesins, cell wall polypeptides, and membrane-bound enzymes. bicol-u.edu.ph By inactivating these essential proteins, the compound can lead to a loss of function and ultimately, bacterial cell death. The broad-spectrum nature of its antimicrobial activity suggests that this compound may have multiple cellular targets or a target that is conserved across different microbial species.

Table 2: Antibacterial Activity of this compound

Bacterial Species Minimum Inhibitory Concentration (MIC) Reference
Bacillus subtilis 25 µg/mL frontiersin.org
Staphylococcus aureus 50 µg/mL frontiersin.org

Allelopathic Potential and Ecological Roles

Allelopathy refers to the biochemical interactions between organisms, including plants and microbes, mediated by the release of chemical compounds into the environment. researchgate.net These interactions can be either inhibitory or stimulatory. biorxiv.org Endophytic fungi and the secondary metabolites they produce, such as this compound, play a significant ecological role through allelopathy.

The production of antimicrobial compounds like this compound by Colletotrichum gloeosporioides is a clear example of its allelopathic potential. calis.edu.cn By inhibiting the growth of competing fungi and bacteria in its immediate environment, the fungus secures its niche and resources within the host plant. frontiersin.orgmdpi.com This antimicrobial activity not only benefits the fungus but can also indirectly benefit the host plant by protecting it from potential pathogens. mdpi.com Therefore, the allelopathic nature of this compound is a key component of the complex ecological dynamics between the endophytic fungus, its host plant, and other surrounding microorganisms.

Impact on Plant Growth and Development in Co-Culture Systems

The production of phytohormones by endophytic fungi is a key mechanism for promoting plant growth. mdpi.com Metabolites secreted by endophytes can act as "inducers" or "elicitors," stimulating the host plant to synthesize its own beneficial secondary metabolites, which can contribute to growth and defense. frontiersin.org The interaction within a co-culture can even activate silent gene clusters in the fungus, leading to the production of novel compounds that would not be synthesized otherwise. oup.com While direct application of purified this compound in these systems is not extensively documented, its presence as a major metabolite from fungi used in co-culture studies suggests it plays a role in the observed plant growth modulation. frontiersin.orgoup.com For instance, some endophytes can confer significant stress tolerance to crop plants like rice, reducing water consumption while increasing growth rate and biomass, a process mediated by the suite of metabolites they produce. oup.com

Contribution to Microbial Community Dynamics

This compound contributes to the shaping of microbial communities primarily through its antimicrobial properties. oup.comresearchgate.net As a metabolite produced by an endophyte living within a plant, it can influence the interactions between different microorganisms in that shared ecological niche. oup.com Research has shown that this compound, produced by Colletotrichum gloeosporioides, exhibits antifungal activity against other fungi, such as the plant pathogen Helminthosporium sativum. oup.com

This antagonistic capability allows the producing organism to compete more effectively for resources and space within the host plant, thereby altering the microbial landscape. oup.com The production of such bioactive compounds is a crucial factor in the symbiotic relationship between the endophyte and the host, often protecting the plant from pathogenic invasions. researchgate.netencyclopedia.pub By inhibiting the growth of competing or pathogenic microbes, this compound can play a significant role in determining the composition and dynamics of the plant's microbiome. frontiersin.orgoup.com The specific metabolic environment created by the production of compounds like this compound can be a determining factor in the formation of specific symbiotic relationships between a host plant and its resident endophytes. frontiersin.org

Antiproliferative Activities in In Vitro Cellular Models

Recent investigations have highlighted the potential of this compound as an antiproliferative agent, demonstrating cytotoxic effects against various cancer cell lines.

Investigation of Cell Line Growth Inhibition

This compound has demonstrated significant cytotoxicity against several human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency, has been determined for a range of cell types. For example, studies have reported its effectiveness against colorectal cancer, lung cancer, skin cancer, and leukemia cell lines. The ethyl acetate (B1210297) extract of C. gloeosporioides, a known producer of this compound, has also shown potent cytotoxic activity against human breast cancer cell lines, including MDA-MB-231 and MCF-7. acs.orgnih.govresearchgate.net

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
LS174Colorectal Cancer151.65
A549Lung Cancer151.51
Fem-XSkin Cancer (Melanoma)64.01
K562Leukemia78.45

Modulation of Cellular Pathways (e.g., cell cycle progression, apoptotic pathways)

The antiproliferative effect of this compound and associated fungal extracts appears to be mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. acs.orgnih.gov Studies on extracts from C. gloeosporioides have shown that they induce apoptosis in breast cancer cells by increasing the production of reactive oxygen species (ROS) and causing a significant loss of mitochondrial membrane potential. acs.orgnih.govresearchgate.net

This process involves the intricate regulation of key cellular proteins. The extract treatment leads to the upregulation of several pro-apoptotic and cell cycle-regulating genes, including:

BAX: A pro-apoptotic protein that promotes cell death. acs.orgnih.govresearchgate.net

PARP: An enzyme whose cleavage is a hallmark of apoptosis. acs.orgnih.govresearchgate.net

CASPASE-8 and FADD: Key components of the extrinsic apoptotic pathway. acs.orgnih.govresearchgate.net

P21: A cell cycle inhibitor. acs.orgnih.govresearchgate.net

P53: A critical tumor suppressor gene. acs.orgnih.govresearchgate.net

Simultaneously, a downregulation of anti-apoptotic genes is observed, specifically:

BCL-2: An anti-apoptotic protein that prevents cell death. acs.orgnih.govresearchgate.net

SURVIVIN: An inhibitor of apoptosis protein. acs.orgnih.govresearchgate.net

The culmination of these molecular changes is an enhanced activity of Caspase-3, a primary executioner caspase in the apoptotic cascade. acs.orgnih.govresearchgate.net These findings suggest that the bioactive compounds in the extract, including this compound, promote apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic pathways. acs.orgnih.govresearchgate.net

Enzyme Inhibition and Receptor Modulation Studies

This compound and its structural class of compounds, depsides, have been identified as inhibitors of specific enzymes, indicating targeted molecular interactions. nih.gov

Identification of Specific Enzyme Targets (e.g., α-glucosidase, lanosterol (B1674476) 14-alpha demethylase)

α-Glucosidase: This enzyme is a key therapeutic target for managing type 2 diabetes, as it is involved in the digestion of carbohydrates. nih.gov Inhibiting α-glucosidase can slow the absorption of glucose and reduce post-meal blood sugar spikes. nih.gov Depsides as a class are recognized for their α-glucosidase inhibitory activity. nih.gov A computational molecular docking study specifically investigated the interaction between this compound and human N-terminal maltase-glucoamylase (NtMGAM), an intestinal α-glucosidase. The study found that Colletotric A had a strong binding energy of -7.4 kcal/mol, indicating a high affinity for the enzyme's active site and suggesting it is a potential inhibitor. acs.org

Lanosterol 14-alpha demethylase (CYP51): This cytochrome P450 enzyme is crucial for the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov It is a well-established target for azole antifungal drugs. nih.gov While this compound is known for its antifungal activity, direct studies confirming its inhibition of lanosterol 14-alpha demethylase are not prominent. researchgate.netinnovareacademics.in However, in silico studies have explored the potential of other secondary metabolites from endophytic fungi as inhibitors of this enzyme, suggesting it is a plausible mechanism for the antifungal effects observed from fungal extracts. researchgate.netinnovareacademics.ininnovareacademics.in

Interaction with Cellular Receptors or Signaling Pathways

While direct, dedicated studies on the interaction of purified this compound with specific mammalian or microbial cellular receptors are not extensively detailed in current literature, research on extracts containing it and on related compounds provides insight into potential mechanisms. Bioactive compounds from endophytic fungi are known to exert their effects by interacting with cellular receptors, signaling pathways, and gene expression. mdpi.com

Extracts from the fungus Colletotrichum gloeosporioides, a known producer of this compound, have been shown to induce apoptosis (programmed cell death) in human breast cancer cells. acs.org The mechanism is believed to involve the mitochondrial pathway, a critical signaling cascade in apoptosis. This pathway is regulated by the Bcl-2 family of proteins. acs.org Treatment with these fungal extracts led to the activation of pro-apoptotic proteins like Bax and Caspase-3, while down-regulating anti-apoptotic proteins such as Bcl-2. acs.org This suggests that compounds within the extract, potentially including this compound, can alter the signaling pathways that control cell survival and death. acs.org

Furthermore, this compound belongs to the depside class of polyketides. nih.gov Depsides are known to interact with various biological targets. For instance, some depsides have been found to inhibit Calmodulin (CaM), a key calcium-binding protein. nih.gov CaM is a crucial regulator of numerous cellular processes, modulating enzymes such as kinases, phosphatases, and importantly, ion channels, which are fundamental components of cell signaling. nih.gov While this does not confirm a direct action of this compound, it points to a plausible mechanism of action for compounds in its structural class.

Compound/ExtractPotential Pathway/TargetObserved EffectSource(s)
Colletotrichum gloeosporioides Ethyl Acetate ExtractMitochondrial Apoptosis Pathway (Bcl-2 family, Caspases)Induction of apoptosis in human breast cancer cells acs.org
Fungal Depsides (General Class)Calmodulin (CaM) SignalingInhibition of CaM, which can modulate kinases, phosphatases, and ion channels nih.gov

Membrane-Related Activities

The interaction of this compound with biological membranes is a key aspect of its antimicrobial activity.

Permeabilization and Disruption of Biological Membranes

A primary mechanism of action for many antimicrobial metabolites produced by endophytic fungi is the disruption of cell membrane integrity. e-nps.or.krekb.eg this compound is implicated in such activities. ekb.eg The process involves altering the physical structure of the bacterial or fungal cell membrane, leading to increased permeability. e-nps.or.krekb.eg This loss of selective permeability causes the leakage of essential intracellular components, such as ions and metabolites, and can promote the breakdown of the membrane potential. e-nps.or.kre-nps.or.kr Ultimately, this damage can lead to cell rupture and death. ekb.eg

Studies on various endophytic fungi that produce antimicrobial compounds have demonstrated this mechanism. For example, some bioactive metabolites disrupt bacterial cell function and physical integrity, which directly leads to the loss of membrane permeability. e-nps.or.kr While research may not always single out purified this compound, its role as a bioactive metabolite from Colletotrichum species positions it as a contributor to the membrane-disrupting effects observed from these fungi. ekb.eg

In addition to antimicrobial effects, compounds from C. gloeosporioides have been shown to alter the permeability of the outer mitochondrial membrane in cancer cells, which is a critical step in initiating the mitochondrial pathway of apoptosis. acs.org

ActivityTarget Organism/CellMechanismSource(s)
Antimicrobial ActionBacteria and FungiDisruption of cell membrane physical integrity, leading to increased permeability and leakage of contents. e-nps.or.krekb.eg
Antimicrobial ActionBacteria (e.g., MRSA)Modification of bacterial membrane properties, promoting the breakdown of membrane potential. e-nps.or.kre-nps.or.kr
Anticancer ActionHuman Breast Cancer CellsAlteration of outer mitochondrial membrane permeability, contributing to apoptosis. acs.org

Ion Channel Modulation Studies

Direct experimental studies focusing specifically on the modulation of ion channels by isolated this compound are not prominently featured in the available scientific literature. However, an indirect link can be proposed through its chemical classification as a depside. nih.gov

As a class of molecules, depsides have been investigated for a range of biological activities, including the inhibition of the Ca2+-second messenger system. nih.gov A key component of this system is Calmodulin (CaM), which is a primary regulator of cellular calcium signals. nih.gov Crucially, CaM modulates the function of various proteins, including a number of ion channels. nih.gov Therefore, by interacting with the Calmodulin system, depside compounds have the potential to indirectly influence or modulate ion channel activity. This remains a hypothetical mechanism for this compound that requires direct experimental validation.

Chemical Biology and Synthetic Approaches to Colletotric Acid and Analogues

Total Synthesis Strategies for Colletotric Acid

Despite its isolation and structural elucidation, a total synthesis of this compound has not yet been reported in the scientific literature. The molecule's intricate architecture poses substantial hurdles that have so far precluded its complete construction from simple starting materials.

A retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler precursor structures. solubilityofthings.com For this compound, a tridepside composed of three substituted hydroxybenzoic acid units linked by two ester bonds, the primary disconnections would be at these ester linkages. solubilityofthings.comsinica.edu.tw This approach simplifies the complex target into more manageable monomeric or dimeric fragments.

However, the synthesis of these fragments and their subsequent coupling are fraught with difficulties:

Stereochemical Control : this compound possesses a C28H28O10 framework with four chiral centers. Achieving precise control over the absolute and relative stereochemistry at each of these centers is a paramount challenge. The molecule's propensity for epimerization (inversion of a stereocenter) under certain conditions, particularly basic ones, further complicates synthetic design.

Orthogonal Protection : The structure contains multiple hydroxyl (-OH) and carboxyl (-COOH) groups. A successful synthesis requires a sophisticated strategy of using "orthogonal" protecting groups. These are temporary chemical modifications that mask reactive functional groups and can be removed sequentially under specific conditions without affecting other protected groups, allowing for the controlled and regioselective formation of the ester bonds.

Table 1: Key Stereochemical and Synthetic Challenges in this compound Synthesis

Challenge Description Implication for Synthesis
Multiple Chiral Centers The molecule contains four stereocenters that must be constructed with the correct 3D orientation. Requires advanced asymmetric synthesis techniques to avoid the formation of incorrect stereoisomers.
Epimerization Tendency Stereocenters can lose their configuration under certain reaction conditions (e.g., basic). Limits the choice of reagents and reaction conditions, demanding mild and highly selective methods.
Ester Linkages The core structure is a tridepside, formed by two ester bonds between three molecular units. Requires efficient and high-yielding esterification or macrolactonization-type reactions, often late in the synthesis.
Orthogonal Protection Multiple hydroxyl and carboxyl groups necessitate a complex protecting group strategy. The synthesis plan must carefully choreograph the addition and removal of several distinct protecting groups.

The absence of a total synthesis for this compound highlights the need for new and powerful synthetic methods. While no methodologies have been developed specifically for this target, progress in the synthesis of other complex natural products provides a roadmap. For instance, the successful synthesis of colletoic acid, a structurally related fungal metabolite, employed a diastereoselective intramolecular Heck reaction to construct a key quaternary spirocenter. Although this specific reaction may not be directly applicable to the unique architecture of this compound, it exemplifies the level of methodological innovation required to assemble such complex molecular frameworks. Future efforts will likely focus on developing novel, highly stereoselective reactions and robust strategies for the formation of the depside linkages.

Semi-Synthesis and Derivatization of this compound

Given the challenges of total synthesis, semi-synthesis—the chemical modification of the natural product itself—provides a more immediate pathway to new analogues for biological evaluation. researchgate.net This approach leverages the this compound produced and isolated from fungal fermentation cultures of C. gloeosporioides. nih.gov

Chemical modifications of natural this compound would target its inherent functional groups. The primary sites for modification are the free hydroxyl groups and the terminal carboxylic acid. Strategies often involve functional group interconversions to explore how different chemical properties in specific regions of the molecule affect its biological activity. For example, selective hydroxylation or methylation at various positions on the aromatic rings are common strategies employed to probe interactions with biological targets.

A key objective of derivatization is the creation of libraries of related compounds to systematically study structure-activity relationships. researchgate.net

Esters and Amides : The carboxylic acid functionality of this compound is a prime target for modification. It can be readily converted into a variety of esters by reacting it with different alcohols, or into amides by reacting it with amines. These modifications alter the polarity, hydrogen-bonding capacity, and size of this region of the molecule.

Other Analogues : The hydroxyl groups on the phenolic rings can be modified through reactions like etherification (to form ethers) or acylation (to form esters). These changes can significantly impact the molecule's solubility and ability to interact with target enzymes or cell membranes.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing a natural product's therapeutic properties. For this compound, SAR studies aim to identify the specific structural features (pharmacophore) responsible for its antimicrobial activity and to guide the design of more potent and selective analogues. asm.orgresearchgate.net this compound has demonstrated inhibitory activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the phytopathogenic fungus Helminthosporium sativum. frontiersin.orgnih.govnih.govfrontiersin.org

SAR investigations involve synthesizing or semi-synthesizing derivatives with systematic variations and comparing their biological activity to the parent compound. Key areas of focus include modifications to the depside core and the peripheral functional groups. While extensive SAR data for this compound itself is limited in the public domain, studies on related compounds offer insights. For instance, research on the antifungal agent griseofulvin (B1672149) showed that modifications at the 4' position could enhance antifungal activity by up to tenfold. frontiersin.org Similarly, computational approaches like molecular docking can be used to predict how different analogues might bind to target enzymes, providing a rational basis for designing new derivatives.

Table 2: Investigated and Potential Modifications for SAR Studies of this compound

Molecular Region Type of Modification Potential Impact on Activity
Carboxylic Acid Esterification, Amidation Alters polarity, charge, and hydrogen bonding ability.
Phenolic Hydroxyls Alkylation (Ethers), Acylation (Esters) Modifies solubility and interaction with target protein residues.
Aromatic Rings Introduction/modification of substituents (e.g., halogens, alkyl groups) Influences electronic properties and steric fit within a binding site.
Depside Core Variation in linkage points or monomeric units Probes the essential structural backbone required for bioactivity.

Identification of Pharmacophoric Elements

A pharmacophore represents the key molecular features of a compound that are essential for its interaction with a specific biological target, thereby governing its activity. For this compound, its identity as a tridepside provides initial clues to its pharmacophoric elements. frontiersin.orgsciepub.com The structure consists of two substituted benzene (B151609) rings connected through ester linkages.

The key pharmacophoric features likely include:

Aromatic Rings: These provide a rigid scaffold and can participate in π-π stacking or hydrophobic interactions with biological targets.

Ester Linkages: The ester groups are crucial structural connectors and potential hydrogen bond acceptors. Their hydrolysis could also play a role in the compound's mechanism of action or degradation.

Hydroxyl and Methoxy (B1213986) Groups: The specific substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene rings is critical. These groups act as hydrogen bond donors and acceptors, significantly influencing the molecule's solubility and binding affinity to target enzymes or proteins.

While the general structure is known, detailed structure-activity relationship (SAR) studies that precisely map the essential pharmacophoric elements of this compound by systematically modifying each functional group are not extensively detailed in the available scientific literature. Such studies are crucial for understanding how the molecule exerts its antimicrobial effects and for designing more potent analogues.

Impact of Structural Modifications on Biological Potency

The biological potency of the parent this compound has been established against several microorganisms. It demonstrates inhibitory effects on various bacteria and a crop-pathogenic fungus. nih.govfrontiersin.org The potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Detailed research on the synthesis of this compound analogues and the subsequent impact of these structural changes on biological potency is limited in publicly accessible literature. However, the known activity of the natural compound provides a baseline for future synthetic work. Modifying the core structure—for instance, by altering the position or nature of the substituents on the aromatic rings, or by replacing the ester bonds—would be a standard approach to explore how these changes affect its antimicrobial spectrum and potency. The goal of such modifications would be to enhance activity against specific pathogens or to improve the compound's stability and pharmacological properties.

Table 1: Documented Biological Potency of Unmodified this compound

Target Organism Type Minimum Inhibitory Concentration (MIC)
Bacillus subtilis Bacterium 25 µg/mL
Staphylococcus aureus Bacterium 50 µg/mL
Sarcina lutea Bacterium 50 µg/mL
Helminthosporium sativum Fungus 50 µg/mL nih.gov (or 95.4 µM frontiersin.org)

Data sourced from Zou et al., 2000. nih.govfrontiersin.org

Combinatorial Biosynthesis for Novel this compound Analogues

Combinatorial biosynthesis is a powerful technique that involves genetically engineering the biosynthetic pathways of a natural product to create novel analogues. This is often achieved by introducing, deleting, or modifying the genes responsible for the product's assembly. In filamentous fungi, the genes for secondary metabolite production are typically organized in biosynthetic gene clusters (BGCs).

The application of combinatorial biosynthesis to the this compound pathway in Colletotrichum gloeosporioides holds significant potential. By manipulating the polyketide synthase (PKS) and other tailoring enzymes (like methyltransferases or hydroxylases) in its BGC, it would be theoretically possible to generate a library of new this compound derivatives. These novel analogues could possess altered substitution patterns on their aromatic rings or different chain lengths, potentially leading to enhanced or novel biological activities.

While the strategy of using combinatorial biosynthesis to generate molecular diversity is well-established for fungal metabolites, specific reports detailing the successful application of this technique to the this compound biosynthetic pathway are not presently available in the reviewed literature. asm.org The identification and characterization of the this compound BGC would be the essential first step required to enable such advanced biosynthetic engineering efforts.

Analytical Methodologies for Colletotric Acid Research

Isolation and Purification Techniques

The initial steps in colletotric acid research involve its extraction from fungal cultures and subsequent purification from a complex mixture of other secondary metabolites.

Chromatographic Separations

Chromatography is a cornerstone for the purification of this compound. Researchers employ a combination of techniques to achieve separation based on the compound's physicochemical properties, such as polarity, size, and affinity for a stationary phase.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude extracts. researchgate.netscialert.net Vacuum Liquid Chromatography (VLC) with flash silica (B1680970) (230-400 mesh) is often used for the primary separation of extracts from rice or other solid media. scielo.br This is followed by silica gel column chromatography, which separates the crude extract into multiple fractions using a gradient of solvents with increasing polarity, such as n-hexane and ethyl acetate (B1210297). scialert.netscielo.bramazonaws.com

Sephadex LH-20: For further purification, size-exclusion chromatography using Sephadex LH-20 is frequently employed. frontiersin.orgscielo.bramazonaws.com This dextran-based gel separates molecules based on their size, with methanol (B129727) commonly used as the eluent. scielo.bramazonaws.com This step is effective in removing impurities of different molecular weights. wjbphs.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique crucial for the final purification of this compound and its analogs. frontiersin.orgwjbphs.com Semi-preparative HPLC is particularly effective for isolating pure compounds from complex fractions. scielo.bramazonaws.com A typical method involves using a C18 reversed-phase column with a water and methanol gradient as the mobile phase. scielo.bramazonaws.comnih.gov Detection is often performed using a Diode-Array Detector (DAD). scielo.bramazonaws.com

Thin-Layer Chromatography (TLC): TLC is used for monitoring the progress of separation in column chromatography and for preliminary analysis of fractions. frontiersin.orgsemanticscholar.org It allows for the rapid comparison of fractions and the calculation of the Retention factor (Rf) to identify the presence of the target compound. scialert.netsemanticscholar.org

Technique Stationary Phase Mobile Phase/Eluent Purpose Reference(s)
Column ChromatographySilica Gel 60 / Flash SilicaGradient systems (e.g., n-Hexane:Ethyl Acetate)Initial fractionation of crude extract amazonaws.com, scielo.br, scialert.net
Size-ExclusionSephadex LH-20MethanolPurification based on molecular size amazonaws.com, scielo.br, frontiersin.org, wjbphs.com
HPLCC18 (Reversed-Phase)Water/Methanol or Water/Acetonitrile (B52724) gradientsHigh-resolution final purification amazonaws.com, scielo.br, nih.gov
TLCSilica GelVarious (e.g., Chloroform:Methanol)Monitoring separation progress semanticscholar.org, scialert.net

Extraction Methods from Fermentation Broths and Biological Samples

This compound is typically isolated from liquid cultures of Colletotrichum gloeosporioides, often grown in media like Potato Dextrose Broth (PDB) or on solid rice media. nih.govamazonaws.comfrontiersin.org The extraction process is a critical first step to separate the compound from the aqueous culture medium and fungal mycelia.

The most common method involves liquid-liquid extraction of the fermentation broth using an organic solvent, most frequently ethyl acetate. frontiersin.orgresearchgate.netekb.eg The broth cultures are typically filtered to separate the filtrate from the mycelium. frontiersin.org The filtrate is then extracted multiple times with equal volumes of ethyl acetate. amazonaws.comfrontiersin.org The combined organic phases are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. amazonaws.comfrontiersin.orgekb.eg In some protocols, the mycelium is also extracted separately with methanol. scialert.net

The pH of the fermentation broth can significantly influence the extraction efficiency of secondary metabolites. nih.gov Adjusting the pH prior to extraction can alter the ionization state of acidic or basic compounds, thereby affecting their solubility in the organic solvent. nih.gov For tridepsides like this compound, which have acidic functional groups, careful pH control during extraction is an important consideration. frontiersin.orgnih.gov

Spectroscopic and Spectrometric Characterization

Once purified, the definitive structure of this compound is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound. nih.govslideshare.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and establish the molecule's framework. nih.govscielo.bramazonaws.comnih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. researchgate.netfrigidzonemedicine.com.cn

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule, including signals for carboxyls, methyls, and aromatic carbons that are characteristic of the tridepside structure. researchgate.netfrigidzonemedicine.com.cnnih.gov

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems within the molecule. nih.govscielo.br

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): Correlates directly bonded proton and carbon atoms. nih.gov

These experiments are typically performed using high-field NMR spectrometers (e.g., 400 MHz or 600 MHz) with deuterated solvents such as methanol-d₄ or DMSO-d₆. scielo.bramazonaws.comfrigidzonemedicine.com.cn

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns. nih.govscielo.bramazonaws.com

MS and HRMS: High-Resolution Mass Spectrometry (HRMS), often with an Electrospray Ionization (ESI) source, provides a highly accurate mass measurement, allowing for the determination of the molecular formula. scielo.bramazonaws.comfrigidzonemedicine.com.cn Early studies also utilized Electron Ionization (EIMS) and Fast Atom Bombardment (FABMS). nih.gov

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govresearchgate.net It is used to analyze complex extracts and generate molecular networks, which can help to identify known compounds and discover new analogs by comparing their fragmentation (MS/MS) spectra. nih.govresearchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry is used to analyze volatile or derivatized compounds in an extract. scielo.bramazonaws.comijirse.inacs.org For analysis, a sample is injected into a gas chromatograph equipped with a capillary column (e.g., Rtx5-MS) and helium as the carrier gas. scielo.bramazonaws.com The separated components are then ionized and detected by a mass spectrometer. ijirse.in The resulting mass spectra are compared against libraries like the NIST database for compound identification. ijirse.inacs.org

Technique Ionization Source Analyzer Information Obtained Reference(s)
HRMSESI (Electrospray Ionization)TOF (Time-of-Flight)Accurate mass and molecular formula amazonaws.com, scielo.br, frigidzonemedicine.com.cn
LC-MS/MSESITandem MS (e.g., Q-TOF)Molecular networking, fragmentation patterns nih.gov, researchgate.net
GC-MSEI (Electron Ionization)Ion Trap / QuadrupoleIdentification of volatile components via library matching amazonaws.com, ijirse.in, acs.org
EIMS/FABMSEI / Fast Atom BombardmentNot specifiedMolecular weight and fragmentation nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems present in the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies. ijirse.in For tridepsides like this compound A, key absorption bands include those for hydroxyl (-OH) groups (around 3365 cm⁻¹) and carbonyl (C=O) groups from the ester and carboxylic acid moieties (around 1660 cm⁻¹). frigidzonemedicine.com.cn Samples are often prepared as KBr pellets for analysis. ijirse.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly the conjugated systems of the aromatic rings. semanticscholar.orgfrigidzonemedicine.com.cn The UV spectrum of this compound A in acetonitrile, for example, shows absorption maxima (λmax) at 194, 217, and 282 nm, which are characteristic of its benzoyl structure. frigidzonemedicine.com.cn

Quantitative Analysis of this compound

Accurate quantification of this compound in various matrices, such as fungal cultures or plant extracts, is crucial for understanding its production and potential applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques employed for this purpose. frontiersin.org

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantitative analysis of this compound. frontiersin.orgajol.info This technique separates this compound from other components in a sample based on its physicochemical properties as it passes through a specialized column. diva-portal.orgembrapa.br The DAD then measures the absorbance of the compound across a range of UV wavelengths, allowing for its detection and quantification. ajol.infodiva-portal.org

As an aromatic compound, this compound is readily detected by UV detectors. frontiersin.org The selection of an appropriate wavelength is critical for maximizing sensitivity and accuracy. diva-portal.org Method development for HPLC analysis involves optimizing several parameters, including the type of column, the composition of the mobile phase (the solvent that carries the sample through the column), the flow rate, and the injection volume. diva-portal.org Methanol and acidified water are common eluents used in the mobile phase for the HPLC analysis of tridepsides like this compound. frontiersin.org

For instance, in one study, sub-fractions of a fungal extract were purified using a semi-preparative HPLC-DAD system. scielo.bramazonaws.com The system utilized a C-8 semi-preparative column and a mobile phase gradient of water and methanol. scielo.bramazonaws.com The compound was detected at a wavelength of 280 nm. scielo.bramazonaws.com Another common setup involves a C18 column with a gradient elution of acetonitrile and an acidic aqueous solution. ajol.info

The table below summarizes typical parameters used in HPLC-DAD methods for the analysis of compounds similar to this compound.

ParameterTypical Value/ConditionSource
Column Reversed-phase C18 or C8 ajol.infoscielo.bramazonaws.com
Mobile Phase Gradient of water and methanol or acetonitrile frontiersin.orgscielo.bramazonaws.com
Detector Diode Array Detector (DAD) frontiersin.orgscielo.bramazonaws.com
Detection Wavelength ~280 nm scielo.bramazonaws.com
Flow Rate 0.5 - 4.0 mL/min ajol.infoscielo.bramazonaws.com
Injection Volume 20 - 300 µL scielo.bramazonaws.comfrontiersin.org

This table presents a generalized summary of HPLC-DAD parameters based on available literature for similar compounds. Specific conditions may vary depending on the exact analytical requirements.

For the detection and quantification of this compound at very low concentrations (trace analysis), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. frontiersin.orgresearchgate.net This highly sensitive technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. researchgate.net LC-MS/MS is particularly useful for analyzing complex mixtures and identifying compounds with a high degree of certainty. researchgate.net

In LC-MS/MS analysis, after the components of a sample are separated by the LC system, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. scielo.bramazonaws.com This allows for the identification of this compound even when it is present in minute quantities. Acetonitrile and water are commonly used as the mobile phase for LC-MS analysis of tridepsides. frontiersin.org

One study reported the use of an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) system to detect this compound in the secretions of Colletotrichum sublineolum. frontiersin.org When analyzing depsides with mass spectrometry, the compounds can be highly fragmented, but they remain identifiable if the ionization parameters are carefully controlled. frontiersin.org High-resolution mass spectrometry, often using an electrospray ionization (ESI) source, provides precise mass measurements that aid in the structural confirmation of the compound. scielo.bramazonaws.com

ParameterTypical Value/ConditionSource
Chromatography UHPLC or HPLC frontiersin.orgresearchgate.net
Mobile Phase Acetonitrile and water frontiersin.org
Ionization Source Electrospray Ionization (ESI) scielo.bramazonaws.com
Mass Analyzer Time-of-Flight (TOF) or other MS/MS analyzers scielo.bramazonaws.com

This table presents a generalized summary of LC-MS/MS parameters. Specific conditions are highly dependent on the instrument and the analytical goals.

While less common in the primary research literature for this compound specifically, immunoassays and biosensors represent potential future technologies for its rapid detection. bayanbox.irnih.govscienceopen.com Immunoassays utilize the highly specific binding between an antibody and an antigen to detect and quantify a substance. researchgate.net The development of an immunoassay for this compound would require the production of antibodies specific to the molecule.

Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide a measurable signal in the presence of a specific substance. researchgate.net Fungal enzymes are sometimes used in biosensors due to their stability. researchgate.net A biosensor for this compound could potentially be developed for real-time monitoring in various applications.

Bioassays for Activity Profiling and Screening

Bioassays are essential tools for determining the biological activity of this compound and for screening fungal extracts for its presence in a process known as bioassay-guided fractionation. nih.govresearchgate.netresearchgate.net These assays measure the effect of the compound on living organisms or biological systems.

For this compound, antimicrobial activity is a key focus. asm.orgfrontiersin.org Standard bioassays involve testing the compound against a panel of pathogenic fungi and bacteria. researchgate.netfrontiersin.org The Minimum Inhibitory Concentration (MIC) is a common metric determined from these assays, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism. nih.gov

One of the primary methods used is the agar (B569324) diffusion assay. asm.org In this method, a solution of the compound is applied to a plate where a microorganism is growing, and the extent of growth inhibition is measured. Another approach is the microtiter broth dilution method, where the microorganism is grown in a liquid medium containing serial dilutions of the compound to determine the MIC. frontiersin.org

Bioassay-guided fractionation was instrumental in the initial discovery of this compound from the endophytic fungus Colletotrichum gloeosporioides. nih.govresearchgate.net Researchers used the antimicrobial activity against the fungus Helminthosporium sativum to guide the separation and purification process, ultimately leading to the isolation of this compound. nih.govasm.org

Herbicidal activity can be evaluated using methods like the Petri dish bioassay, where the effect of the compound on the seed germination and root growth of weed species is measured. mdpi.com

The table below details some of the bioassays in which this compound has shown activity.

Bioassay TypeTarget OrganismObserved ActivitySource
Antifungal AssayHelminthosporium sativumGrowth inhibition nih.govasm.orgfrontiersin.org
Antibacterial AssayBacillus subtilisGrowth inhibition researchgate.netfrontiersin.orgtandfonline.com
Antibacterial AssayStaphylococcus aureusGrowth inhibition researchgate.netfrontiersin.orgtandfonline.com
Antibacterial AssaySarcina lutea (Micrococcus luteus)Growth inhibition researchgate.netfrontiersin.orgtandfonline.com

This table summarizes the reported biological activities of this compound from various studies.

Ecological Significance and Applied Research Directions of Colletotric Acid

Role in Fungal Pathogenicity and Virulence

Colletotric acid, a secondary metabolite produced by various species of the fungal genus Colletotrichum, plays a significant role in the fungus's ability to cause disease in plants. As plant pathogens, many Colletotrichum species have a hemibiotrophic lifestyle, initially establishing a biotrophic relationship where they draw nutrients from living host cells, before switching to a necrotrophic phase, killing host tissues to obtain further nutrition. nih.gov Secondary metabolites like this compound are crucial in mediating these complex interactions with the host plant. researchgate.net

Contribution to Host-Specific Interactions

The interaction between Colletotrichum species and their hosts can be highly specific, and secondary metabolites are key mediators of this specificity. researchgate.net Endophytic Colletotrichum species, which live within plant tissues without causing disease, often produce a range of bioactive compounds that can protect the host from other pathogens. nih.govmdpi.com this compound, produced by endophytic strains of Colletotrichum gloeosporioides, has demonstrated antimicrobial activity against various plant pathogenic fungi and bacteria. nih.gov This suggests that in a mutualistic or commensal relationship, this compound may contribute to the host's defense mechanisms.

Conversely, in a pathogenic interaction, the production of this compound could be part of the fungal strategy to weaken the host's defenses and facilitate colonization. The ability of Colletotrichum species to switch between endophytic and pathogenic lifestyles is influenced by the host plant and environmental conditions, and the profile of secondary metabolites produced, including this compound, is likely a critical determinant in the outcome of the interaction. nih.gov The specific array of secondary metabolites produced by a particular Colletotrichum strain can influence its host range and the nature of the symbiotic relationship. researchgate.net

Mechanisms of Fungal Detoxification or Resistance

Fungi that produce toxic secondary metabolites must possess self-protection mechanisms to avoid autotoxicity. While specific research on the detoxification of this compound by producing Colletotrichum strains is limited, general fungal resistance mechanisms to their own toxins are known. These can include the expression of efflux pumps that actively transport the toxic compound out of the fungal cell, enzymatic modification of the compound into a less toxic form, or sequestration of the compound in specific cellular compartments, such as the vacuole.

Furthermore, the biosynthesis of secondary metabolites is often tightly regulated, with production occurring at specific developmental stages or in response to particular environmental cues, which can minimize the risk of self-harm. frontiersin.org In the context of this compound, it is plausible that Colletotrichum species employ a combination of these strategies to manage the production and presence of this bioactive compound, ensuring their own survival while leveraging its effects on host plants and competing microbes.

Potential as a Biopesticide or Bioherbicide Agent

The phytotoxic and antimicrobial properties of this compound and the fungi that produce it have garnered interest in their potential application as biopesticides or bioherbicides. nih.gov Mycoherbicides, which are herbicides derived from fungal pathogens, offer a more environmentally friendly alternative to synthetic chemical herbicides for weed management. Several species of Colletotrichum have been investigated for their bioherbicidal potential against various weed species.

The effectiveness of a mycoherbicide is often attributed to the production of phytotoxic secondary metabolites. oup.com this compound's demonstrated ability to inhibit the growth of other fungi and its potential phytotoxicity make it a candidate for development as a natural pesticide or herbicide. nih.gov The use of fungal metabolites directly, rather than the live fungus, can circumvent some of the challenges associated with the application of living organisms in the field, such as dependency on specific environmental conditions for efficacy.

Evaluation in Agricultural Systems

The evaluation of Colletotrichum species as bioherbicides has shown promising results in controlled environments. For example, some strains have been found to be effective in controlling specific weed species with minimal impact on the desired crop. However, the transition from laboratory and greenhouse trials to successful field application presents several challenges.

The efficacy of mycoherbicides in the field is highly dependent on environmental factors such as humidity, temperature, and the presence of free moisture on the leaf surface, which are necessary for spore germination and infection. Formulation of the bioherbicidal agent is also critical to ensure its stability, viability, and effectiveness upon application. Further research is needed to optimize the production of this compound and to develop stable formulations that can deliver consistent performance under variable field conditions.

Environmental Fate and Persistence Considerations

A key advantage of biopesticides and bioherbicides over their synthetic counterparts is their generally lower environmental persistence and impact. Secondary metabolites produced by fungi, including polyketides like this compound, are typically biodegradable. nih.gov The degradation of these compounds in the soil is carried out by the soil microbial community, which utilizes them as a carbon source.

Broader Ecological Impact in Soil and Plant Microbiomes

The introduction of a bioactive compound like this compound into the environment, either through the natural life cycle of Colletotrichum or through its application as a biopesticide, can have a broader ecological impact on soil and plant microbiomes. Secondary metabolites play a crucial role in shaping the composition and function of microbial communities in the rhizosphere (the soil region around plant roots) and the phyllosphere (the surface of plant leaves). nih.govnih.gov

Sustainable Production and Biotechnological Applications (non-clinical)

The growing demand for natural and sustainable solutions in various industries has spurred research into the production and application of microbial secondary metabolites. This compound, a bioactive compound produced by endophytic fungi of the genus Colletotrichum, has emerged as a molecule of interest due to its potential non-clinical biotechnological applications. mdpi.comnih.gov Sustainable production strategies are centered on microbial fermentation, which offers an environmentally friendlier alternative to synthetic chemical processes. bohrium.commdpi.com

Sustainable Production Methods

The primary route for producing this compound is through the fermentation of Colletotrichum species, particularly strains of Colletotrichum gloeosporioides isolated as endophytes from various plants. wjbphs.comacs.orgnih.gov Endophytes are microorganisms that live within plant tissues without causing disease, and they are recognized as prolific sources of novel bioactive compounds. researchgate.net

Microbial Fermentation: Laboratory-scale production of this compound has been successfully achieved using liquid culture techniques. acs.org The endophytic fungus C. gloeosporioides, isolated from the stem of the medicinal plant Artemisia mongolica, has been cultivated in potato sucrose (B13894) broth to yield this compound. acs.orgnih.gov This process involves inoculating a liquid medium with the fungal mycelium and allowing it to grow under controlled conditions of temperature and agitation for a specific duration, typically around 10 days. acs.org Following fermentation, the compound is extracted from the culture liquid using organic solvents like ethyl acetate (B1210297) and subsequently purified. acs.org

Enhancement of Production: Research into fungal secondary metabolites indicates that the production yields can often be enhanced by manipulating culture conditions and employing advanced biotechnological strategies. While specific studies on optimizing this compound yield are not extensively detailed, general approaches for enhancing secondary metabolite production in fungi are applicable. These include:

Epigenetic Modulation: The addition of natural dietary components or chemical modifiers to the culture medium can induce the expression of otherwise silent biosynthetic gene clusters. nih.gov For instance, treating cultures of C. gloeosporioides with grape skin and turmeric extracts has been shown to significantly increase the total amount of crude secondary metabolites produced. nih.gov

Co-culturing: Simulating natural ecological interactions by growing the producing fungus alongside other microorganisms can trigger defense mechanisms and competitive responses, leading to the production of novel or increased quantities of bioactive compounds. mdpi.com

Metabolic Engineering: Advances in synthetic biology and genetic engineering offer the potential to modify the biosynthetic pathways of the producing organism to increase the yield of the target compound. bohrium.com

The table below summarizes key details regarding the microbial production of this compound.

Parameter Description Source(s)
Producing Organism Colletotrichum gloeosporioides acs.orgnih.gov
Source of Organism Endophyte from the stem of Artemisia mongolica acs.orgnih.gov
Production Method Submerged Liquid Fermentation acs.org
Culture Medium Potato Sucrose Broth (PSB) acs.org
Incubation Period Approximately 10 days acs.org
Extraction Solvent Ethyl Acetate acs.org

This interactive table summarizes the fermentation parameters for this compound production.

Biotechnological Applications in Agriculture

The biological activities of this compound and its producing organisms suggest significant potential for various non-clinical applications, particularly within the agricultural sector as a natural alternative to synthetic pesticides and growth promoters. nih.govmdpi.com

Antimicrobial Agent for Crop Protection: this compound has demonstrated notable antifungal and antibacterial properties. nih.gov Its inhibitory activity against the plant pathogenic fungus Helminthosporium sativum is particularly relevant for agriculture. wjbphs.comnih.gov This suggests its potential application as a biocontrol agent to protect crops from fungal diseases, offering a more sustainable approach to disease management. Its antibacterial action could also be leveraged to combat bacterial pathogens affecting plants.

The table below details the documented antimicrobial spectrum of this compound.

Target Organism Type Minimal Inhibitory Concentration (MIC) Application Potential Source(s)
Helminthosporium sativumFungus (Plant Pathogen)50 µg/mLCrop Protection nih.gov
Bacillus subtilisBacterium25 µg/mLAgricultural Biocontrol nih.gov
Staphylococcus aureusBacterium50 µg/mLGeneral Antimicrobial Research nih.gov
Sarcina luteaBacterium50 µg/mLGeneral Antimicrobial Research nih.gov

This interactive table displays the antimicrobial activity of this compound against various microorganisms.

Bioherbicidal Potential: The genus Colletotrichum is well-documented for its bioherbicidal capabilities, with some species being developed as commercial mycoherbicides. nih.govnih.govmdpi.com These fungi produce a range of phytotoxic secondary metabolites that can suppress or kill weeds. nih.gov While this compound itself has not been explicitly identified as the primary herbicidal agent, the phytotoxic potential of metabolites from Colletotrichum is a significant area of research. nih.govnih.gov The use of fungal metabolites as bioherbicides is considered a promising strategy to manage herbicide resistance in weeds and reduce reliance on synthetic chemicals. mdpi.com For example, Colletotrichum echinochloae has shown high pathogenicity against barnyardgrass (Echinochloa crus-galli), a major weed in rice cultivation. nih.gov

Plant Growth Promotion: Many endophytic fungi, including species of Colletotrichum, can establish mutualistic relationships with their host plants, contributing to enhanced growth and vigor. nih.govmdpi.comsemanticscholar.org These fungi can produce plant growth-promoting substances, such as phytohormones like Indole-3-acetic acid (IAA). nih.govsemanticscholar.org The application of extracts from Colletotrichum sp. has been shown to significantly improve growth parameters in tomato seedlings, including an increase in root length, dry weight, and pigment profiles. semanticscholar.org This suggests that inoculating crops with beneficial Colletotrichum strains could be a viable strategy in sustainable agriculture to improve yields and plant health. mdpi.com

Future Perspectives and Emerging Research Avenues for Colletotric Acid

Advancements in Colletotric Acid Biosynthetic Engineering

The genetic pathways governing the production of this compound are a key area of investigation. Recent progress in molecular techniques is providing more precise methods for understanding and manipulating these pathways. nih.gov The advent of genomic and transcriptomic studies, although not yet extensively applied to the specific biosynthetic pathway of this compound, offers a roadmap for future research. mdpi.com

Metabolic engineering of the producing endophytic fungi presents a promising strategy to enhance the yield of this compound. nih.gov Genetic manipulation could involve the introduction of key pathway genes via genetic transformation to increase the production of this high-value metabolite in laboratory cultures. nih.gov Techniques such as CRISPR-Cas9-mediated gene editing and gene silencing are being employed to optimize the production of fungal secondary metabolites and could be applied to this compound biosynthesis. mdpi.com The activation of "silent" gene clusters within the fungal genome is another strategy that could lead to increased yields or even the production of novel analogues. mdpi.comnih.gov

Furthermore, synthetic biology approaches, including the creation of synthetic fungal chimeras through domain swapping and the use of synthetic toolkits for polycistronic gene expression, are expanding the possibilities for engineering fungal metabolism. mdpi.com These advanced techniques could be harnessed to create strains of Colletotrichum that are optimized for industrial-scale production of this compound.

Discovery of Novel Biological Activities Through High-Throughput Screening

Initial studies have highlighted the antimicrobial activity of this compound against various bacteria and fungi. asm.orgmdpi.com However, the full spectrum of its biological activities is yet to be explored. High-throughput screening (HTS) technologies are poised to play a pivotal role in uncovering new therapeutic and agricultural applications for this compound. nih.gov

HTS allows for the rapid testing of a compound against a vast array of biological targets. In the context of this compound, this could involve screening for:

Anticancer activity: Many fungal endophytes produce compounds with cytotoxic effects against cancer cell lines. rjptonline.org HTS can efficiently assess the potential of this compound and its derivatives as anticancer agents.

Antiviral properties: The discovery of antiviral compounds from endophytic fungi is a growing area of research, and HTS can accelerate the identification of such activities. nih.gov

Immunosuppressive or immunomodulatory effects: Some fungal metabolites, like mycophenolic acid, have potent immunosuppressive properties. mdpi.com HTS can determine if this compound has similar activities that could be relevant for transplantation medicine or autoimmune diseases.

Enzyme inhibition: Screening against a panel of enzymes could reveal specific inhibitory activities, leading to new drug development targets.

Computer-aided programs can assist in screening large libraries of fungal metabolites to identify those with novel bioactivities, streamlining the discovery process. rjptonline.org The integration of HTS with chemical and enzymatic transformation of this compound could further expand the library of compounds for screening. researchgate.net

Exploration of this compound Interaction with Host Defenses

This compound is produced by an endophytic fungus, meaning it exists in a complex symbiotic relationship with its host plant. researchgate.net Understanding how this compound mediates the interaction between the fungus and the plant's immune system is a critical area of future research.

Endophytic fungi can enhance a plant's defense mechanisms by producing bioactive secondary metabolites. nih.gov It is hypothesized that these compounds can induce physiological changes in the host plant, stimulating its immune system. nih.gov Research suggests that Colletotrichum species can produce chemicals that contribute to their success in colonizing host plants. researchgate.net

Future studies should investigate whether this compound:

Acts as an elicitor, triggering the plant's systemic acquired resistance (SAR) or induced systemic resistance (ISR). cabidigitallibrary.org

Modulates the production of plant defense compounds, such as phytohormones or phenolic compounds. mdpi.com

Interferes with the signaling pathways involved in the plant's defense response.

This line of inquiry could reveal the role of this compound in the tripartite interaction between the endophytic fungus, the host plant, and pathogenic organisms. ub.ro Such knowledge could be leveraged to develop new strategies for enhancing plant resistance to diseases. researchgate.net

Development of Advanced Analytical Tools for In Situ Detection

A significant challenge in studying endophytic fungi and their metabolites is understanding their production and localization within the host plant tissues. The development of advanced analytical tools for the in situ detection of this compound is crucial for a comprehensive understanding of its ecological role.

Current methods often rely on the extraction of metabolites from cultured fungi or host tissues, which may not accurately reflect the natural state. researchgate.net Advanced microscopic techniques, such as those utilizing autofluorescent proteins, could enable the visualization of the fungus and potentially its metabolic activity within the plant. mdpi.com

A combination of direct retrieval of rRNA sequences and whole-cell oligonucleotide probing can be used to identify uncultured bacteria and could be adapted for fungi. researchgate.net Furthermore, techniques like mass spectrometry imaging could provide spatial information on the distribution of this compound within the plant tissues. The integration of these advanced analytical methods will be essential for elucidating the dynamics of this compound production in its natural environment.

Design of Targeted Analogues for Specific Biological Probes or Agro-chemicals

The chemical structure of this compound serves as a scaffold for the synthesis of novel analogues with tailored biological activities. asm.org By modifying the core structure, it is possible to enhance its potency, selectivity, and stability, leading to the development of specific biological probes or new agrochemicals. mdpi.comrjptonline.org

For instance, analogues could be designed to:

Target specific enzymes or receptors: This could lead to the development of highly selective drugs with fewer side effects.

Improve antifungal or antibacterial spectrum: Modifications could broaden the range of pathogens that are susceptible to the compound. asm.org

Enhance phytotoxic properties: This could lead to the development of natural herbicides. nih.gov

Serve as biological probes: Fluorescently tagged or biotinylated analogues could be used to study the compound's mechanism of action and cellular targets.

The synthesis of such targeted analogues, guided by computational modeling and structure-activity relationship (SAR) studies, represents a promising avenue for translating the discovery of this compound into practical applications.

Integration of Omics Technologies in this compound Research

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, integrated approach to studying this compound. jabonline.in These technologies can provide a holistic view of the biological systems involved in the production and activity of this compound.

Genomics and Transcriptomics: Sequencing the genome of this compound-producing fungi can identify the biosynthetic gene clusters (BGCs) responsible for its synthesis. nih.gov Transcriptomics can then reveal how the expression of these genes is regulated under different conditions. d-nb.info

Proteomics: This can identify the enzymes and other proteins involved in the biosynthesis of this compound and can also shed light on how the compound affects the proteome of target organisms. jabonline.in

Metabolomics: This provides a comprehensive profile of the secondary metabolites produced by the fungus, including this compound and its precursors or derivatives. d-nb.info Non-targeted metabolomics can help to discover novel, related compounds. d-nb.info

Q & A

Q. What standardized experimental assays are recommended for evaluating the antimicrobial activity of Colletotric acid analogs?

  • Methodological Answer : this compound's antimicrobial activity is typically assessed using the plate diffusion method and minimum inhibitory concentration (MIC) assays. For example, this compound A demonstrated MIC values of 1.67–50 μg/mL against B. subtilis, S. aureus, and MRSA using these methods . Key steps include:
  • Preparing bacterial suspensions at standardized optical densities (e.g., 0.5 McFarland).
  • Using agar plates inoculated with test strains.
  • Applying serial dilutions of this compound and positive controls (e.g., ampicillin).
  • Incubating under optimal growth conditions (e.g., 37°C for 24 hours).
    Ensure reproducibility by adhering to CLSI guidelines and reporting detailed protocols for strain sources, solvent controls, and incubation parameters .

Q. How should researchers design experiments to assess this compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer : The MTT assay is widely used to measure cytotoxicity. For this compound B, IC₅₀ values of 16.82–37.73 μM were reported against MDA-MB-435 and A549 cell lines . Best practices include:
  • Seeding cells in 96-well plates at optimized densities.
  • Treating with a concentration gradient of this compound (e.g., 1–100 μM).
  • Using epirubicin or similar chemotherapeutics as positive controls.
  • Quantifying cell viability via absorbance readings after 48–72 hours.
    Include triplicate wells and statistical validation (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs across studies be resolved?

  • Methodological Answer : Discrepancies in MIC or IC₅₀ values (e.g., this compound A’s MIC of 3.27 μg/mL vs. 50 μg/mL for P. aeruginosa) may arise from differences in:
  • Strain specificity : Use standardized strains from repositories (e.g., ATCC).
  • Solvent selection : DMSO concentration should not exceed 1% to avoid cytotoxicity.
  • Assay conditions : Validate temperature, pH, and nutrient availability.
    Address contradictions through meta-analysis of raw data, harmonizing protocols, and reporting negative results in supplementary materials .

Q. What structural optimization strategies enhance this compound’s α-glucosidase inhibitory activity?

  • Methodological Answer : Colletotric B and its analogs (IC₅₀ = 36.2–90.6 μM) suggest that functional group modifications (e.g., hydroxylation, methylation) improve binding affinity. Approaches include:
  • SAR studies : Synthesize derivatives with variations in the depside core.
  • Molecular docking : Use software like AutoDock to predict interactions with α-glucosidase active sites.
  • In vitro validation : Compare inhibitory activity of analogs via enzyme kinetics (e.g., Lineweaver-Burk plots).
    Document purity (>95% by HPLC) and structural confirmation (NMR, HRMS) for all analogs .

Q. How can multi-omics approaches elucidate this compound’s biosynthetic pathways in fungal hosts?

  • Methodological Answer : Integrate genomics (e.g., genome mining for polyketide synthase clusters), transcriptomics (RNA-seq under stress conditions), and metabolomics (LC-MS/MS profiling) to map biosynthesis. For example:
  • Annotate candidate genes in Colletotrichum spp. using antiSMASH.
  • Correlate gene expression with this compound production under varied media.
  • Validate via gene knockout and heterologous expression in model fungi.
    Share raw omics data in public repositories (e.g., NCBI SRA) to enable replication .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀/MIC values. For multi-experiment datasets, apply mixed-effects models to account for batch variability. Report 95% confidence intervals and p-values for significance testing .

Q. How should researchers document this compound characterization data to meet journal requirements?

  • Methodological Answer : Follow guidelines such as those in the Beilstein Journal of Organic Chemistry:
  • Primary data : Include NMR spectra, HRMS, and HPLC chromatograms in supplementary files.
  • Purity criteria : Specify ≥95% purity with analytical method details (column type, mobile phase).
  • Biological assays : Report positive/negative controls, replicate numbers, and raw data tables.
    Reference previously characterized analogs (e.g., this compound B ) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.